molecular formula C28H31N3O4 B11663497 N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-(morpholin-4-ylmethyl)benzohydrazide

N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11663497
M. Wt: 473.6 g/mol
InChI Key: YLQCIDVEFQMREC-VUTHCHCSSA-N
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Description

N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound with a molecular formula of C28H30N4O3. This compound is known for its unique structural features, which include a benzyl ether group, an ethoxy group, and a morpholine moiety. It is primarily used in scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of 4-(morpholin-4-ylmethyl)benzohydrazide with 4-(benzyloxy)-3-ethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The benzyl ether and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with cellular proteins to induce apoptosis in cancer cells or inhibit bacterial growth by targeting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C28H31N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C28H31N3O4/c1-2-34-27-18-24(10-13-26(27)35-21-23-6-4-3-5-7-23)19-29-30-28(32)25-11-8-22(9-12-25)20-31-14-16-33-17-15-31/h3-13,18-19H,2,14-17,20-21H2,1H3,(H,30,32)/b29-19+

InChI Key

YLQCIDVEFQMREC-VUTHCHCSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OCC4=CC=CC=C4

Origin of Product

United States

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